molecular formula C23H26N2O3 B11630767 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11630767
M. Wt: 378.5 g/mol
InChI Key: YDUSPKAISFSOFJ-XUTLUUPISA-N
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Description

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxy group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a diketone or an amino ketone.

    Introduction of the Dimethylamino Group: This step often involves the reaction of the intermediate with dimethylamine under controlled conditions.

    Addition of the Benzoyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts acylation reactions using appropriate benzoyl and phenyl derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products:

    Oxidation: Ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its interactions with biological molecules are investigated to understand its potential as a therapeutic agent.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • 1-[3-(Dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness: 1-[3-(Dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and aromatic substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione

InChI

InChI=1S/C23H26N2O3/c1-16-10-12-18(13-11-16)21(26)19-20(17-8-5-4-6-9-17)25(23(28)22(19)27)15-7-14-24(2)3/h4-6,8-13,20,26H,7,14-15H2,1-3H3/b21-19+

InChI Key

YDUSPKAISFSOFJ-XUTLUUPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=C3)O

Origin of Product

United States

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